5-((4-Carboxyphenoxy)methyl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Carboxyphenoxy)methyl)isophthalic acid is an organic compound with the molecular formula C16H12O8. It is a derivative of isophthalic acid, featuring a carboxyphenoxy group attached to the methyl group of the isophthalic acid core. This compound is known for its versatility in forming coordination networks and metal-organic frameworks (MOFs), making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Carboxyphenoxy)methyl)isophthalic acid typically involves the hydrothermal reaction of isophthalic acid derivatives with appropriate reagents. One common method includes reacting 5-(4-carboxyphenoxy)isophthalic acid with cobalt salts in the presence of N-donor ligands such as 1,4-bi(1H-imidazol-1-yl)benzene (1,4-bib) under hydrothermal conditions . This reaction leads to the formation of coordination networks with specific structural properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The process typically includes precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Carboxyphenoxy)methyl)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination networks with metal ions such as cobalt (Co(II)) and terbium (Tb(III)).
Substitution Reactions: The carboxyphenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrothermal Conditions: Reactions are often conducted under hydrothermal conditions, involving high temperatures and pressures.
N-donor Ligands: Ligands such as 1,4-bi(1H-imidazol-1-yl)benzene are commonly used to facilitate coordination reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-((4-Carboxyphenoxy)methyl)isophthalic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) with unique structural properties.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostic tools.
Industry: It is utilized in the development of advanced materials for gas separation, storage, and catalysis.
Wirkmechanismus
The mechanism of action of 5-((4-Carboxyphenoxy)methyl)isophthalic acid involves its ability to form coordination bonds with metal ions. The carboxyphenoxy and isophthalic acid groups provide multiple coordination sites, allowing the compound to create complex three-dimensional networks. These networks exhibit unique magnetic and structural properties, which are influenced by the specific metal ions and ligands involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Carboxyphenoxy)isophthalic acid: A closely related compound with similar coordination properties.
Isophthalic Acid Derivatives: Other derivatives of isophthalic acid with varying functional groups.
Uniqueness
5-((4-Carboxyphenoxy)methyl)isophthalic acid is unique due to its ability to form highly stable and structurally diverse coordination networks. Its specific combination of carboxyphenoxy and isophthalic acid groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C16H12O7 |
---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H12O7/c17-14(18)10-1-3-13(4-2-10)23-8-9-5-11(15(19)20)7-12(6-9)16(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
CSWXLGQUCGKSEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.